molecular formula C14H23N3O4S2 B2815958 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea CAS No. 2415503-15-8

1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea

Cat. No.: B2815958
CAS No.: 2415503-15-8
M. Wt: 361.48
InChI Key: MYGZEYZSXCCKTJ-UHFFFAOYSA-N
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Description

1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea is a synthetic organic compound that features a complex structure incorporating a piperidine ring, a thiophene moiety, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea typically involves multiple steps:

    Formation of the Piperidine Intermediate: The starting material, 4-methoxypiperidine, is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to form 1-methanesulfonyl-4-methoxypiperidine.

    Alkylation: The intermediate is then alkylated with a suitable alkylating agent to introduce the thiophen-2-ylmethyl group.

    Urea Formation: Finally, the alkylated intermediate is reacted with an isocyanate or a urea derivative to form the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methanesulfonyl group can be reduced to a methyl group.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 1-[(1-Methyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on proteins or other biomolecules. The piperidine ring and thiophene moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-[(1-Methanesulfonyl-4-methylpiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea
  • 1-[(1-Methanesulfonyl-4-ethoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea

Comparison:

  • Binding Affinity: The presence of different substituents on the piperidine ring can significantly affect the binding affinity and specificity of the compound.
  • Chemical Stability: Variations in the substituents can also influence the chemical stability and reactivity of the compound.
  • Biological Activity: The biological activity can vary depending on the nature of the substituents, with some derivatives showing enhanced or reduced activity in specific assays.

This detailed overview provides a comprehensive understanding of 1-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-3-[(thiophen-2-yl)methyl]urea, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O4S2/c1-21-14(5-7-17(8-6-14)23(2,19)20)11-16-13(18)15-10-12-4-3-9-22-12/h3-4,9H,5-8,10-11H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYGZEYZSXCCKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCN(CC1)S(=O)(=O)C)CNC(=O)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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